2-(Furan-2-yl)imidazo[1,2-a]pyridin-3-amine
Description
Properties
IUPAC Name |
2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c12-11-10(8-4-3-7-15-8)13-9-5-1-2-6-14(9)11/h1-7H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRHHPVVTXYCGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)N)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
392663-69-3 | |
| Record name | 2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For example, a two-step one-pot synthesis can be employed, where the initial step involves the formation of an intermediate, followed by cyclization to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to scale up the production of this compound .
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-(Furan-2-yl)imidazo[1,2-a]pyridin-3-amine is a chemical compound with the molecular formula and a molecular weight of 199.21 g/mol . It belongs to the imidazo[1,2-a]pyridine family, which has a wide range of biological activities, making it useful in medicinal chemistry .
IUPAC Name: this compound
InChI: InChI=1S/C11H9N3O/c12-11-10(8-4-3-7-15-8)13-9-5-1-2-6-14(9)11/h1-7H,12H2
SMILES: C1=CC2=NC(=C(N2C=C1)N)C3=CC=CO3
CAS Registry Number: 392663-69-3
Research Applications
This compound is used in scientific research for various applications:
- Inhibitor of Excitatory Amino Acid Transporter (EAAT3): This compound was identified as a selective inhibitor of the excitatory amino acid transporter subtype 3 (EAAT3) . It showed a >20-fold preference for inhibiting EAAT3 over EAAT1, EAAT2, and EAAT4 .
- Key requirements for EAAT3 activity : A small lipophilic substituent (methyl or bromine) at the 7- and/or 8-position is essential for activity. The substitution pattern of the o-tolyl group and the chemical nature of the substituent in the 2-position are essential for selectivity toward EAAT3 over EAAT1,2 .
- Fluorescent Probe: Imidazo[1,2-a]pyridine derivatives can be used to create fluorescent probes for detecting ions such as and in aqueous solutions .
Imidazo[1,2-a]pyridine derivatives
Imidazo[1,2-a]pyridine derivatives, which include this compound, have a variety of biological activities .
Activities Include:
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Research Findings
Substituent Position Matters : C2 aryl/heteroaryl groups dictate target selectivity. For example:
- Furan-2-yl : EAAT3 selectivity .
- 4-(Methylsulfonyl)phenyl : COX-2 selectivity .
- Pyridin-3-yl : Antibacterial activity .
C3 Modifications :
- Primary amines (e.g., NH₂) favor EAAT3 inhibition .
- Mannich bases (e.g., morpholine) enhance COX-2 potency (IC₅₀ = 0.07 μM) .
- Bulky substituents (e.g., cyclohexyl) improve antiviral activity by filling hydrophobic pockets .
Nitrogen-Rich Scaffolds : Imidazo[1,2-a]pyridines with triazole or nitrofuran appendages show enhanced antimicrobial activity via redox cycling or DNA intercalation .
Biological Activity
2-(Furan-2-yl)imidazo[1,2-a]pyridin-3-amine is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention due to its diverse biological activities. The structural uniqueness of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound features a fused heterocyclic structure that includes both furan and imidazo-pyridine moieties. This configuration contributes to its potential efficacy in biological systems.
Anticancer Properties
Research has shown that derivatives of imidazo[1,2-a]pyridine, including this compound, exhibit significant anticancer activity. For instance:
- Inhibition of Cancer Cell Proliferation : Various studies have demonstrated that imidazo[1,2-a]pyridine derivatives can inhibit the growth of cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds often fall in the low micromolar range, indicating potent activity against these cell lines .
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MDA-MB-231 | 4.40 ± 2.87 | Induces apoptosis via DNA fragmentation |
| CMP3a | FLT3-mutant AML | Varies | Type-I inhibition of FLT3 kinase |
The mechanism by which this compound exerts its anticancer effects is primarily through the induction of apoptosis and inhibition of key signaling pathways involved in cell proliferation. For instance, compounds from this class have been shown to induce DNA damage and disrupt cell cycle progression in cancer cells .
Other Pharmacological Activities
In addition to anticancer effects, imidazo[1,2-a]pyridine derivatives demonstrate a broad spectrum of biological activities:
- Antimicrobial Activity : These compounds have shown promising results against various bacterial strains and fungi.
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of imidazo[1,2-a]pyridine derivatives. Modifications at various positions on the imidazopyridine scaffold can enhance potency and selectivity:
- Substituents on the Furan Ring : Alterations can affect the compound's lipophilicity and binding affinity to targets.
- Positioning of Functional Groups : The placement of electron-withdrawing or donating groups influences the electronic properties and reactivity.
Case Study 1: Antitumor Activity Assessment
A study evaluated a series of imidazo[1,2-a]pyridine derivatives against MDA-MB-231 cells. Among them, this compound exhibited notable cytotoxicity with an IC50 value significantly lower than that of standard chemotherapeutics .
Case Study 2: In Vivo Efficacy
In vivo studies using chick chorioallantoic membrane models indicated that compounds similar to this compound not only inhibited tumor growth but also exhibited minimal toxicity towards non-tumorigenic cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
